molecular formula C23H21N3O3 B277919 2-(3,5-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide

2-(3,5-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide

Cat. No. B277919
M. Wt: 387.4 g/mol
InChI Key: YVNNSHXSIDBEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer. It has also been found to interact with certain receptors in the brain, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 2-(3,5-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide exhibits a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of certain cytokines and enzymes involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,5-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide in lab experiments is its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 2-(3,5-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide. One direction is to further investigate its mechanism of action in order to optimize its therapeutic potential. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune disorders. Additionally, it may be useful to study the pharmacokinetics and pharmacodynamics of this compound in order to determine the optimal dosage and administration route.

Synthesis Methods

The synthesis of 2-(3,5-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction of 3,5-dimethylphenol with 2-bromoacetophenone to form 2-(3,5-dimethylphenoxy)acetophenone. This intermediate product is then reacted with 2-aminopyridine to form the oxazole ring, which is then reacted with 4-bromo-2-(pyridin-2-yl)benzaldehyde to form the final product.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

Product Name

2-(3,5-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C23H21N3O3/c1-15-10-16(2)12-19(11-15)28-14-21(27)25-13-17-5-7-18(8-6-17)23-26-22-20(29-23)4-3-9-24-22/h3-12H,13-14H2,1-2H3,(H,25,27)

InChI Key

YVNNSHXSIDBEHT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

Origin of Product

United States

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